2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one
CAS No.:
Cat. No.: VC17683636
Molecular Formula: C12H14O2S
Molecular Weight: 222.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2S |
|---|---|
| Molecular Weight | 222.31 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)sulfanylcyclopentan-1-one |
| Standard InChI | InChI=1S/C12H14O2S/c1-14-9-5-7-10(8-6-9)15-12-4-2-3-11(12)13/h5-8,12H,2-4H2,1H3 |
| Standard InChI Key | GTQSHWJUKYBLDL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)SC2CCCC2=O |
Introduction
2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one is an organic compound belonging to the class of cyclopentanones. It features a cyclopentane ring with a ketone functional group at position one and a sulfanyl group attached to a methoxy-substituted phenyl ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one typically involves several steps of organic reactions. While specific literature detailing its synthesis may be limited, general methods for synthesizing similar compounds include:
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Nucleophilic Substitution: The sulfur atom from the sulfanyl group can act as a nucleophile, attacking the carbonyl carbon of cyclopentanone.
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Coupling Reactions: Involving the formation of the sulfanyl bond through various coupling agents.
Reaction conditions such as temperature, solvent choice, and reaction time must be carefully controlled to optimize yield and purity. Protecting groups may be necessary to prevent unwanted side reactions during synthesis.
Chemical Reactivity
2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one can participate in various chemical reactions typical for ketones and sulfides:
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Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
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Reduction: The ketone group can be reduced to form an alcohol.
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Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
The reactivity may be influenced by the presence of substituents on the phenyl ring, affecting electron density and steric hindrance.
Biological Activities and Applications
Research into the biological activities of 2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one is ongoing, with potential applications in:
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Pharmaceuticals: As a precursor for the synthesis of biologically active molecules.
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Agrochemicals: Potential use as a lead compound for developing new agents.
Further studies are needed to explore its specific interactions at the molecular level and potential therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-Phenylcyclopentan-1-one | Lacks substituents on the phenyl ring | Different chemical and biological properties |
| 2-(4-Methylphenyl)cyclopentan-1-one | Contains a methyl group on the phenyl ring | Exhibits antimicrobial activity |
| 2-(4-Methoxyphenyl)cyclopentan-1-one | Contains a methoxy group on the phenyl ring | Affects reactivity and application |
| 2-[(4-Methoxyphenyl)sulfanyl]cyclopentan-1-one | Contains a sulfanyl group | Potential applications in medicinal chemistry |
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